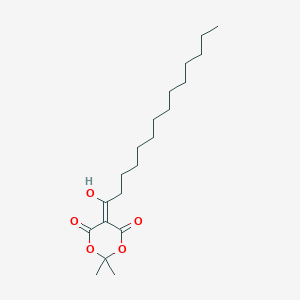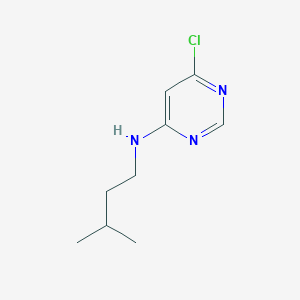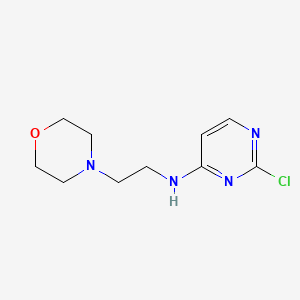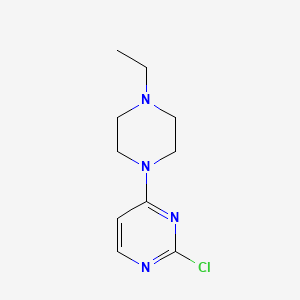![molecular formula C10H16N4O B1488389 [1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol CAS No. 1601787-02-3](/img/structure/B1488389.png)
[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol
Vue d'ensemble
Description
“[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol” (APM) is a novel chemical compound. It is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Molecular Structure Analysis
The molecular formula of APM is C10H16N4O, and its molecular weight is 208.26 g/mol. It is a derivative of piperidine, an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .
Applications De Recherche Scientifique
Antimalarial Drug Development
The compound has shown promise in the development of new antimalarial drugs. Its structural analogues have been tested against resistant strains of Plasmodium falciparum, with some showing high selectivity and potency. This suggests that further exploration of its core structure could yield potent antimalarial leads .
Antiproliferative Agents
Derivatives of this compound have been evaluated for their antiproliferative activity against various cancer cell lines. The presence of the piperidine moiety may contribute to the inhibition of cell growth, indicating potential applications in cancer therapy .
Drug Resistance Research
The compound’s derivatives can be used to study mechanisms of drug resistance, particularly in malaria. By understanding how these compounds interact with resistant parasites, researchers can develop strategies to overcome resistance .
Molecular Recognition
The pyridazine heterocycle within the compound’s structure is useful in molecular recognition. Its inherent polarity and low cytochrome P450 inhibitory effects make it valuable in drug discovery and development, especially for reducing interactions with the cardiac hERG potassium channel .
Pharmacological Applications
Piperidine derivatives, including this compound, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry, with applications ranging from central nervous system agents to cardiovascular drugs .
Synthesis of Biologically Active Piperidines
The compound can serve as a substrate for the synthesis of various biologically active piperidines. This is crucial for the pharmaceutical industry, where piperidine-containing compounds are key medicinal blocks for drug construction .
Designing Dual Inhibitors
The compound’s framework can be utilized to design dual inhibitors targeting specific kinases involved in cancer, such as ALK and ROS1. This approach can lead to the development of treatments for cancers resistant to current therapies .
Chemical Biology Studies
The compound can be used in chemical biology to understand the interaction between small molecules and biological systems. Its structural features allow for the exploration of binding affinities and biological pathways .
Orientations Futures
Piperidine derivatives, including APM, have potential applications in various fields of research. They are being utilized in different therapeutic applications, and their importance in the field of drug discovery is increasingly recognized . Further exploration of the core structure using chemistry approaches and biological screening, including in vivo studies in an animal model of malaria, may yield important antimalarial leads .
Propriétés
IUPAC Name |
[1-(6-aminopyridazin-3-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-9-1-2-10(13-12-9)14-5-3-8(7-15)4-6-14/h1-2,8,15H,3-7H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQWGPHDBQTPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B1488315.png)




![Tert-butyl[(piperidin-4-yl)methyl]amine](/img/structure/B1488321.png)





![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1488329.png)